molecular formula C15H21N3O3S B7178675 N-(4-methoxycyclohexyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-(4-methoxycyclohexyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B7178675
M. Wt: 323.4 g/mol
InChI Key: BVXCXUNSWUIODU-UHFFFAOYSA-N
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Description

N-(4-methoxycyclohexyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxycyclohexyl group, a methyl group, and a pyrrolo[2,3-b]pyridine sulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and industrial applications.

Properties

IUPAC Name

N-(4-methoxycyclohexyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-18(11-5-7-12(21-2)8-6-11)22(19,20)14-10-17-15-13(14)4-3-9-16-15/h3-4,9-12H,5-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXCXUNSWUIODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)OC)S(=O)(=O)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxycyclohexyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxycyclohexyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(4-methoxycyclohexyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxycyclohexyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. As an immunomodulator, it targets Janus kinase 3 (JAK3), a cytoplasmic protein tyrosine kinase involved in cytokine-mediated signal transduction . By inhibiting JAK3, the compound can modulate immune responses, making it a potential therapeutic agent for immune-related diseases.

Comparison with Similar Compounds

Uniqueness: N-(4-methoxycyclohexyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to target JAK3 specifically makes it a valuable compound for developing targeted immunomodulatory therapies .

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